2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a furan ring, a methoxy group, and a chromeno[2,3-d]pyrimidine core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-d]pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with pyrimidine derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromeno[2,3-d]pyrimidine core, potentially yielding alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the chromeno[2,3-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, 2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione has shown promise in various bioassays. It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with various molecular targets. These include:
Enzymes: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptors: It can also interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate into DNA or RNA, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the methoxy and methoxyethyl groups, which may affect its reactivity and biological activity.
8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione: Lacks the furan ring, which could influence its chemical properties and applications.
Uniqueness
The presence of both the furan ring and the methoxy groups in 2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione makes it unique. These functional groups contribute to its distinct chemical reactivity and potential for diverse biological activities, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-(furan-2-yl)-8-methoxy-3-(2-methoxyethyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-24-9-7-21-17(13-4-3-8-26-13)20-18-15(19(21)23)16(22)12-6-5-11(25-2)10-14(12)27-18/h3-6,8,10H,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKWSPUMXOEAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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